molecular formula C24H26ClFN4O4 B15139206 Larotinib

Larotinib

Cat. No.: B15139206
M. Wt: 488.9 g/mol
InChI Key: UFUKZMIXTOMMLU-ZRZAMGCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Larotinib involves multiple steps, including the preparation of various intermediates. Key steps include the formation of Vilsmeier reagent from non-phosphorus reagents and N,N-dimethylformamide in an aprotic organic solvent . The process also involves the use of 1H NMR and 13C NMR spectroscopy to confirm the structure of intermediates .

Industrial Production Methods: Industrial production of this compound is carried out by Sunshine Lake Pharma Co. Ltd. The process involves large-scale synthesis and purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Larotinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Larotinib has a wide range of scientific research applications, including:

Properties

Molecular Formula

C24H26ClFN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+

InChI Key

UFUKZMIXTOMMLU-ZRZAMGCNSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5

Origin of Product

United States

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